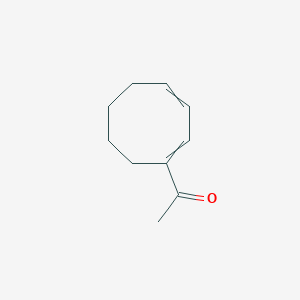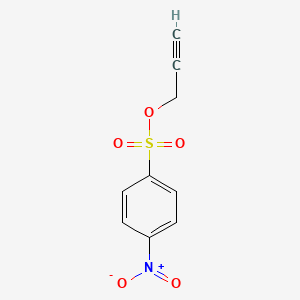
Prop-2-yn-1-yl 4-nitrobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl 4-nitrobenzene-1-sulfonate is an organic compound with the molecular formula C9H7NO5S It is characterized by the presence of a prop-2-yn-1-yl group attached to a 4-nitrobenzene-1-sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl 4-nitrobenzene-1-sulfonate can be synthesized through a multi-step process involving the reaction of propargyl alcohol with 4-nitrobenzenesulfonyl chloride. The reaction typically requires the use of a base catalyst, such as triethylamine or sodium carbonate, to facilitate the formation of the sulfonate ester . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 4-nitrobenzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Addition Reactions: The alkyne group can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted nitrobenzenes with various functional groups.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
Prop-2-yn-1-yl 4-nitrobenzene-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 4-nitrobenzene-1-sulfonate involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Prop-2-yn-1-yl 4-nitrobenzene-1-sulfonate can be compared with similar compounds such as:
1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Similar in structure but lacks the sulfonate group, which affects its reactivity and applications.
4-(Prop-2-yn-1-yloxy)benzonitrile: Contains a nitrile group instead of a nitro group, leading to different chemical properties and uses.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Contains a methoxy group, which influences its solubility and reactivity.
Properties
CAS No. |
34646-10-1 |
|---|---|
Molecular Formula |
C9H7NO5S |
Molecular Weight |
241.22 g/mol |
IUPAC Name |
prop-2-ynyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C9H7NO5S/c1-2-7-15-16(13,14)9-5-3-8(4-6-9)10(11)12/h1,3-6H,7H2 |
InChI Key |
DCWXVKHQGUXMEL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


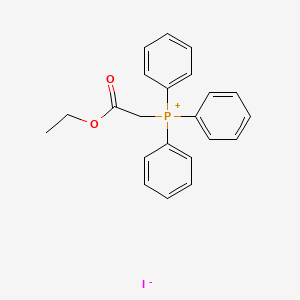
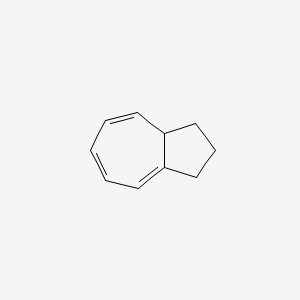

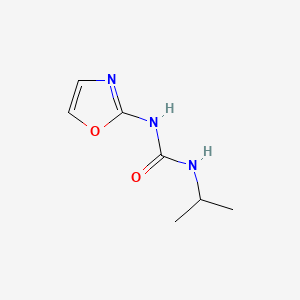
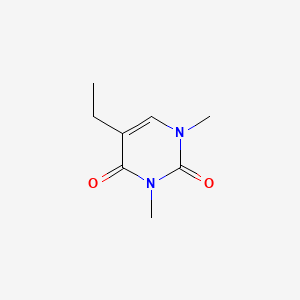
![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)

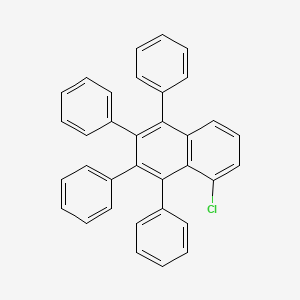
![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)
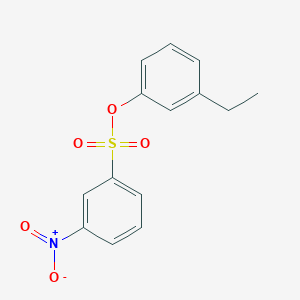
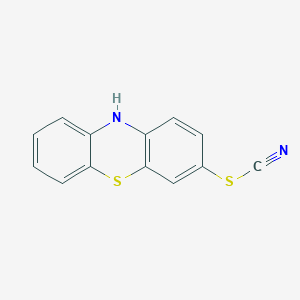
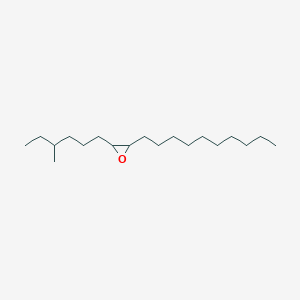
![Phenyl{2-[(propan-2-yl)amino]phenyl}methanone](/img/structure/B14683607.png)
